1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an aromatic aldehyde characterized by a pyrrole core substituted with methyl groups at the 2- and 5-positions and a 3,5-dimethylphenyl group at the 1-position. The aldehyde functional group at the 3-position makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds like Schiff bases or coordination complexes. Its symmetrical 3,5-dimethylphenyl substituent distinguishes it from positional isomers, influencing steric, electronic, and crystallographic properties.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-11(2)7-15(6-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQVCJXWGBRXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3,5-dimethylphenylamine with suitable aldehydes under acidic or basic conditions. One common method includes the cyclization of N-(3,5-dimethylphenyl)-β-alanine derivatives with ethyl acetoacetate, leading to the formation of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Substituent Effects and Molecular Properties
*Inferred from structural similarity to CAS 872136-15-7.
†Calculated based on analogous compounds.
Electronic and Steric Effects
- Symmetry vs. This symmetry may also improve crystallinity, as seen in analogous tetrazole-based complexes .
- Steric Hindrance : The 4-isopropylphenyl derivative (CAS 872136-15-7) exhibits significant steric bulk, which could impede reactivity in nucleophilic additions or metal coordination compared to methyl-substituted analogs.
- Electron-Donating Effects : Methyl groups in meta/para positions (3,5-dimethylphenyl) donate electrons more uniformly than ortho/meta (2,4-dimethylphenyl), altering the electron density at the aldehyde group and influencing reactivity in condensation reactions.
Biological Activity
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in various biological applications. This article reviews its biological activity based on recent research findings, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H13N
- Molecular Weight : 173.24 g/mol
- CAS Number : 65833-09-2
The biological activity of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and influencing several metabolic pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines:
The compound's efficacy is believed to stem from its structural features that enhance interaction with cellular targets involved in cancer progression.
Anticonvulsant Properties
In addition to its anticancer effects, the compound has demonstrated anticonvulsant activity in animal models. A study found that it significantly reduced seizure duration in mice subjected to pentylenetetrazol-induced seizures. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized a series of pyrrole derivatives, including 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The results indicated that this compound exhibited potent growth inhibition against HT29 and Jurkat cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study emphasized the importance of the dimethyl substitution pattern on the phenyl ring for enhancing cytotoxic activity .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The results showed that it could reduce oxidative damage in neuronal cells by enhancing antioxidant enzyme activity and decreasing reactive oxygen species (ROS) levels. This suggests a potential role in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, analogous pyrrole derivatives are synthesized by reacting substituted benzoyl chlorides with pyrrole precursors under inert atmospheres (e.g., nitrogen) to prevent side reactions . Solvent choice (e.g., DMSO or THF) and temperature control (60–80°C) are critical to minimize byproducts like dimerization. Yield optimization often involves adjusting stoichiometric ratios of reactants (e.g., 1.2:1 acyl chloride to pyrrole) and monitoring reaction progress via TLC or HPLC .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Characterization typically combines 1H/13C NMR (e.g., δ 2.22 ppm for methyl groups in DMSO-d6 ), mass spectrometry (e.g., ESI-MS for molecular ion confirmation ), and elemental analysis . Purity is assessed via HPLC with UV detection (λ = 254 nm) and validated against reference standards. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or residual solvents, requiring column chromatography or recrystallization for correction .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include using fume hoods to avoid inhalation of dust/gases, nitrile gloves to prevent skin contact, and explosion-proof equipment due to flammability risks . Storage must adhere to dry, ventilated conditions (<25°C) in amber glass containers to prevent photodegradation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl groups on the phenyl ring) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Methyl groups at the 3,5-positions of the phenyl ring enhance steric hindrance, reducing electrophilic substitution rates. Computational studies (e.g., DFT) reveal that electron-donating methyl groups increase electron density at the pyrrole carbaldehyde group, favoring nucleophilic additions . Experimental validation involves comparing reaction kinetics (e.g., Suzuki-Miyaura coupling) with analogs lacking methyl substituents .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s tautomeric equilibria?
- Methodological Answer : Tautomerism between enol and keto forms can be studied via variable-temperature NMR (e.g., observing proton shifts in DMSO-d6 at 25–80°C ) and IR spectroscopy (C=O stretching frequencies). Discrepancies between DFT-predicted tautomer stability and experimental observations may arise from solvent polarity effects, necessitating corrections using continuum solvation models (e.g., SMD) in simulations .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in antitumor studies?
- Methodological Answer : Mechanistic studies involve molecular docking (e.g., AutoDock Vina) to predict binding affinities to oncogenic targets like tyrosine kinases . In vitro assays (e.g., MTT for cytotoxicity) are paired with Western blotting to validate inhibition of pro-survival pathways (e.g., PI3K/Akt). Structural analogs with fluorophenyl or chlorophenyl groups show enhanced activity due to improved hydrophobic interactions .
Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?
- Methodological Answer : Oxidative degradation (e.g., via H2O2/UV exposure) produces aldehydes and quinones, detectable via LC-MS/MS with MRM transitions. Challenges include distinguishing isobaric fragments and minimizing matrix effects. Internal standards (e.g., deuterated analogs) and collision-induced dissociation (CID) optimization improve quantification accuracy .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s stability in aqueous versus non-polar solvents?
- Methodological Answer : Stability studies in water (pH 7.4 buffer) show hydrolysis of the carbaldehyde group within 24 hours, while non-polar solvents (e.g., hexane) preserve integrity for >1 week . Contradictions arise from trace moisture in solvents, resolved via Karl Fischer titration. Accelerated stability testing (40°C/75% RH) under ICH guidelines clarifies degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
